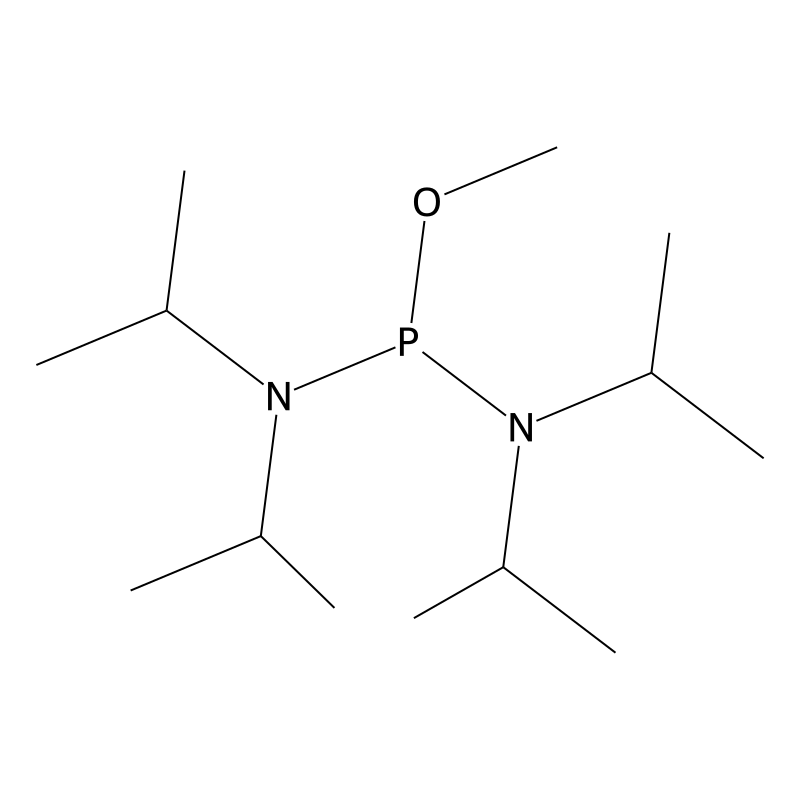

Methyl tetraisopropylphosphorodiamidite

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Phosphoramidite Chemistry: The synthesis of oligonucleotides utilizes a technique called phosphoramidite chemistry. This method involves the sequential coupling of individual nucleotide units, protected by specific chemical groups, to form the desired oligonucleotide sequence.

- MTPA as a Phosphoramidite Unit: MTPA serves as a protected phosphoramidite unit. It possesses a methyl group attached to the phosphorus atom, along with two bulky isopropyl groups on the nitrogen atoms. These protecting groups ensure controlled reactivity during the coupling process.

- Coupling and Deprotection: During oligonucleotide synthesis, MTPA reacts with a protected nucleoside to form a phosphite linkage. This linkage is subsequently oxidized to a more stable phosphate group, the backbone of the oligonucleotide. Finally, the protecting groups, including the methyl group on MTPA, are removed to reveal the final oligonucleotide sequence.

Advantages of MTPA

Compared to other phosphoramidite reagents, MTPA offers several advantages:

- Stability: The bulky isopropyl groups on MTPA provide enhanced stability compared to phosphoramidites with smaller alkyl groups. This stability translates to fewer side reactions during synthesis, leading to higher yields of desired oligonucleotides.

- Reactivity: The methyl group on MTPA allows for efficient coupling with nucleosides, ensuring faster and more reliable oligonucleotide synthesis.

Applications of Synthetic Oligonucleotides

Oligonucleotides synthesized using MTPA have numerous applications in scientific research, including:

- Gene Expression Studies: Synthetic oligonucleotides, such as small interfering RNAs (siRNAs) and antisense oligonucleotides, can be used to modulate gene expression. These molecules can silence specific genes, allowing researchers to study their function and potential therapeutic targets.

- PCR and DNA Sequencing: Oligonucleotides serve as primers in techniques like Polymerase Chain Reaction (PCR) and DNA sequencing. MTPA-derived oligonucleotides can be used for these applications due to their high purity and sequence fidelity.

- Aptamer Development: Aptamers are single-stranded oligonucleotides that can bind to specific molecules with high affinity. MTPA can be used to synthesize aptamers for various research purposes, such as biosensing and drug discovery.

Methyl tetraisopropylphosphorodiamidite is a chemical compound with the molecular formula C₁₃H₃₁N₂OP and a molecular weight of 262.37 g/mol. It is classified under phosphorodiamidites, which are crucial in the field of nucleic acid synthesis. This compound features a methyl group attached to a phosphorodiamidite backbone, which enhances its reactivity and utility in biochemical applications, particularly in the synthesis of oligonucleotides and other nucleic acid derivatives .

Methyl tetraisopropylphosphorodiamidite is primarily used as a reagent in the synthesis of oligonucleotides. It undergoes coupling reactions with nucleosides to form phosphodiester linkages, which are essential for constructing DNA and RNA sequences. The presence of the tetraisopropyl groups provides steric hindrance that can influence the reactivity and selectivity during these coupling reactions. Additionally, this compound can participate in hydrolysis reactions under certain conditions, leading to the formation of phosphoric acid derivatives .

While methyl tetraisopropylphosphorodiamidite itself may not exhibit direct biological activity, its derivatives play significant roles in molecular biology research. For instance, oligonucleotides synthesized using this compound can be employed in various applications such as gene expression studies, antisense therapy, and as probes in hybridization assays. The effectiveness of these applications often hinges on the purity and quality of the oligonucleotides synthesized from methyl tetraisopropylphosphorodiamidite .

The synthesis of methyl tetraisopropylphosphorodiamidite typically involves the following steps:

- Preparation of Phosphoryl Chloride: Phosphoryl chloride is reacted with isopropylamine to form an intermediate.

- Formation of Phosphorodiamidite: The intermediate is then treated with methylamine to introduce the methyl group, resulting in methyl tetraisopropylphosphorodiamidite.

- Purification: The product is purified through techniques such as column chromatography to ensure high purity for subsequent applications.

This method allows for efficient production while maintaining the integrity of the reactive functional groups necessary for oligonucleotide synthesis .

Methyl tetraisopropylphosphorodiamidite has several key applications:

- Oligonucleotide Synthesis: It is predominantly used as a phosphoramidite reagent in automated DNA synthesizers.

- Gene Therapy: Compounds derived from it are utilized in developing therapeutic oligonucleotides for gene silencing or correction.

- Diagnostic Tools: Oligonucleotides synthesized using this compound serve as probes in various diagnostic assays, including PCR and microarray technologies .

Research into the interactions of methyl tetraisopropylphosphorodiamidite focuses on its coupling efficiency with different nucleosides and its stability under various reaction conditions. Studies have shown that the steric effects imparted by the isopropyl groups enhance its coupling efficiency compared to other phosphoramidites. Additionally, its behavior in aqueous environments has been investigated to optimize conditions for oligonucleotide synthesis .

Methyl tetraisopropylphosphorodiamidite belongs to a class of compounds known as phosphoramidites, which are widely used in synthetic organic chemistry and molecular biology. Here are some similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl phosphoramidite | C₅H₁₅N₂OP | Simpler structure; less steric hindrance |

| 2-Cyanoethyl N,N,N′-triisopropylphosphorodiamidite | C₁₃H₃₁N₂O₂P | Contains a cyanoethyl group; used for similar applications |

| N,N-Diisopropylaminoethyl phosphoramidite | C₉H₁₉N₂OP | Different alkyl substituents; varying reactivity |

Uniqueness: Methyl tetraisopropylphosphorodiamidite stands out due to its specific steric configuration provided by the four isopropyl groups, which enhances its performance in oligonucleotide synthesis compared to simpler phosphoramidites. This steric hindrance helps improve selectivity and yield during

The development of methyl tetraisopropylphosphorodiamidite is deeply rooted in the broader history of organophosphorus chemistry, which began in the early 19th century with fundamental discoveries in phosphorus-containing compounds. The foundational work in organophosphorus chemistry can be traced to 1820, when Jean Louis Lassaigne reacted ethanol with phosphoric acid to obtain triethylphosphate, marking the beginning of systematic organophosphorus compound synthesis. This early work established the principles that would later guide the development of more sophisticated phosphorus-containing reagents.

The evolution of organophosphorus chemistry accelerated significantly in the mid-19th century with key discoveries by prominent chemists. Phosphorus oxychloride was first obtained and described by Wurtz in 1847, with the synthesis reaction carried out by adding water to phosphorus pentachloride. The French chemists Gay-Lussac and Thénard made crucial contributions by discovering phosphorus trichloride through direct reaction of chlorine with phosphorus, while Davy described phosphorus pentachloride at the end of 1808, though the correct composition was not established until Dulong correctly identified it as phosphorus pentachloride in 1816.

These early discoveries in organophosphorus chemistry laid the groundwork for the development of phosphorus compounds with biological applications. The mechanistic understanding of organophosphorus compounds advanced significantly through the study of their interactions with biological systems, particularly through the work on acetylcholinesterase inhibition discovered in the 1930s. German scientists noted the parasympathomimetic effects of organophosphorus compounds and found that atropine could serve as an antidote, establishing the foundation for understanding phosphorus-based biochemical interactions.

The transition from simple organophosphorus compounds to sophisticated reagents for nucleic acid synthesis occurred gradually throughout the 20th century. The development of methyl tetraisopropylphosphorodiamidite specifically emerged from research efforts to create more efficient and stable phosphitylating reagents. This compound represents a refinement of earlier phosphoramidite chemistry, incorporating lessons learned from decades of organophosphorus compound development while addressing the specific requirements of nucleic acid synthesis applications.

Structural Significance in Nucleic Acid Synthesis

Methyl tetraisopropylphosphorodiamidite exhibits a distinctive molecular architecture that directly influences its effectiveness in nucleic acid synthesis applications. The compound features a central phosphorus atom bonded to a methyl group via an oxygen bridge, creating a methoxyphosphine core structure. The phosphorus center is further substituted with two diisopropylamino groups, providing the characteristic tetraisopropyl substitution pattern that gives the compound its name and unique reactivity profile.

The structural arrangement of methyl tetraisopropylphosphorodiamidite can be represented by the Simplified Molecular Input Line Entry System string: COP(N(C(C)C)C(C)C)N(C(C)C)C(C)C, which clearly delineates the connectivity between the methoxy group and the bis(diisopropylamino) substituents. This molecular architecture creates a compound with specific steric and electronic properties that are crucial for its function as a phosphitylating reagent. The bulky isopropyl groups provide steric hindrance that influences both the stability of the compound during storage and its reactivity during coupling reactions with nucleoside substrates.

The International Union of Pure and Applied Chemistry International Chemical Identifier for this compound is InChI=1S/C13H31N2OP/c1-10(2)14(11(3)4)17(16-9)15(12(5)6)13(7)8/h10-13H,1-9H3, which provides a standardized representation of its molecular structure. This structural information reveals the tetrahedral geometry around the phosphorus center, with the methoxy group occupying one coordination site and the two diisopropylamino groups providing additional substitution.

The physical properties of methyl tetraisopropylphosphorodiamidite reflect its structural characteristics and influence its practical applications. The compound exhibits a boiling point of 74-75 degrees Celsius at 0.45 millimeters of mercury pressure, indicating relatively low volatility under standard conditions. Its density of 0.915 grams per milliliter at 25 degrees Celsius and refractive index of 1.461 provide additional physical characterization data that are important for handling and quality control purposes.

The structural design of methyl tetraisopropylphosphorodiamidite reflects specific optimization for nucleic acid synthesis applications. The methoxy group provides a suitable leaving group during phosphitylation reactions, while the diisopropylamino substituents offer the appropriate balance between stability and reactivity. This structural arrangement allows the compound to function effectively as a phosphitylating reagent while maintaining sufficient stability for practical use in automated synthesis equipment.

Role in Modern Oligonucleotide Synthesis Methodologies

Methyl tetraisopropylphosphorodiamidite plays a crucial role in contemporary oligonucleotide synthesis through its function as a specialized phosphitylating reagent. The compound serves as a key intermediate in the preparation of nucleoside phosphoramidites, which are the fundamental building blocks used in automated deoxyribonucleic acid and ribonucleic acid synthesis. This application represents a direct extension of the phosphoramidite methodology pioneered by Marvin Caruthers and his colleagues in the early 1980s, which revolutionized the field of synthetic nucleic acid chemistry.

The phosphoramidite method of oligonucleotide synthesis, in which methyl tetraisopropylphosphorodiamidite participates, proceeds through a well-characterized four-step synthetic cycle. The process begins with the removal of the 5'-dimethoxytrityl protecting group from the growing oligonucleotide chain using trichloroacetic acid in dichloromethane. Subsequently, the activated phosphoramidite monomer, prepared using methyl tetraisopropylphosphorodiamidite, couples with the free 5'-hydroxyl group in the presence of tetrazole as an activator. This coupling reaction forms a phosphite triester linkage that is then oxidized using aqueous iodine to generate the final phosphate linkage characteristic of natural nucleic acids.

The synthetic utility of methyl tetraisopropylphosphorodiamidite extends beyond simple oligonucleotide synthesis to encompass the preparation of various modified nucleic acid analogs. Research has demonstrated its effectiveness in synthesizing fluorescent-labeled phosphoramidites, where the compound enables the incorporation of pyrene-based fluorescent labels into oligonucleotide sequences with yields approaching 90 percent. This application illustrates the versatility of the reagent in accommodating diverse chemical modifications while maintaining high coupling efficiencies.

In automated synthesis applications, methyl tetraisopropylphosphorodiamidite offers significant advantages over alternative phosphitylating reagents. The compound demonstrates superior stability compared to more traditional reagents such as 2-cyanoethyl N,N-diisopropylchlorophosphorodiamidite, making it particularly suitable for large-scale commercial applications. This enhanced stability translates to improved shelf life and reduced degradation during storage, which are critical factors in industrial oligonucleotide production.

The preparation of deoxyribonucleoside phosphoramidites using methyl tetraisopropylphosphorodiamidite has been successfully demonstrated in practical synthesis protocols. Research has shown that deoxyribonucleoside phosphoramidites can be prepared in situ from 5'-O,N-protected deoxyribonucleosides and methyl tetraisopropylphosphorodiamidite using tetrazole as a catalyst. The resulting solutions can be applied directly to automatic solid-phase synthesis equipment, achieving dimethoxytrityl efficiencies per cycle ranging from 98.0 to 99.3 percent for oligonucleotides containing 16 to 25 bases.

The integration of methyl tetraisopropylphosphorodiamidite into modern synthesis workflows has contributed to the advancement of therapeutic oligonucleotide development. The compound's role in preparing high-purity phosphoramidite building blocks is particularly important for pharmaceutical applications, where stringent quality standards must be maintained throughout the synthesis process. The cost-effective synthesis of high-purity reagents using methyl tetraisopropylphosphorodiamidite has been demonstrated on commercial scales, supporting the production of oligonucleotide therapeutics at metric ton quantities while meeting rigorous purity specifications.

Contemporary research continues to explore new applications for methyl tetraisopropylphosphorodiamidite in oligonucleotide synthesis. Recent developments have focused on on-demand synthesis approaches, where phosphoramidites are generated directly from their corresponding alcohols using flow chemistry techniques. These methods aim to address the inherent instability of phosphoramidites by generating them immediately before use, potentially eliminating the need for long-term storage and improving overall synthesis efficiency. Such innovations represent the continued evolution of nucleic acid synthesis methodology, building upon the fundamental chemistry enabled by reagents like methyl tetraisopropylphosphorodiamidite.

Molecular Architecture: Stereoelectronic Features

The molecular architecture of methyl tetraisopropylphosphorodiamidite is characterized by a central trivalent phosphorus atom coordinated to three distinct substituent groups. The compound possesses the molecular formula C₁₃H₃₁N₂OP with a molecular weight of 262.37 grams per mole [1] [3] [4]. The structural framework consists of a phosphorus center bonded to a methoxy group and two diisopropylamino substituents, creating the systematic name bis(diisopropylamino)methoxyphosphine [1] [4].

The compound exhibits a tetrahedral geometry around the phosphorus center, which is characteristic of trivalent phosphorus compounds [5] [6]. Each phosphorus atom in phosphorodiamidites adopts a specific hybridization state that influences the overall molecular geometry and electronic distribution [7] [8]. The stereochemical arrangement involves four electron domains around the phosphorus atom, resulting in bond angles that deviate from the ideal tetrahedral angle due to the different electronic properties of the substituents [6].

The stereoelectronic features are particularly important in understanding the compound's reactivity patterns. The phosphorus center contains a lone pair of electrons that can participate in coordination chemistry or nucleophilic reactions [5] [9]. The presence of both nitrogen and oxygen atoms bonded to phosphorus creates a unique electronic environment where electron density distribution is influenced by the electronegativity differences between these heteroatoms [9] [10].

The isopropyl groups attached to the nitrogen atoms provide significant steric bulk, which influences the compound's reactivity and selectivity in chemical transformations [11] [12]. These bulky substituents create an extended interaction surface that can participate in various intermolecular interactions, including van der Waals forces and steric hindrance effects [11].

Trivalent Phosphorus Coordination Chemistry

Trivalent phosphorus compounds exhibit distinctive coordination chemistry characteristics that differentiate them from their pentavalent counterparts [13] [14] [5]. The coordination behavior of methyl tetraisopropylphosphorodiamidite is governed by the availability of the lone pair electrons on the phosphorus atom, which can act as a Lewis base in coordination complexes [5] [15].

The phosphorus-nitrogen bonds in the compound exhibit partial double-bond character due to π-donation from nitrogen lone pairs to vacant d-orbitals on phosphorus [14] [11] [16]. This π-bonding component strengthens the phosphorus-nitrogen bonds and influences the overall stability of the molecule [16] [17]. The extent of π-donation depends on the electronic properties of the substituents and the geometric arrangement around the phosphorus center [11] [16].

The coordination chemistry is further influenced by the presence of the methoxy group, which provides additional electron density to the phosphorus center through the oxygen lone pairs [14] [18]. This electronic contribution affects the basicity of the phosphorus atom and its ability to coordinate with metal centers or participate in other Lewis acid-base interactions [14] [15].

Research has demonstrated that phosphorodiamidites can form stable complexes with various transition metals, where the phosphorus atom acts as a σ-donor ligand [11] [15]. The coordination typically occurs through the phosphorus lone pair, although the nitrogen atoms can also participate in coordination under specific conditions [19] [15]. The resulting metal complexes often exhibit enhanced stability due to the synergistic effect of σ-donation from phosphorus and potential π-back-bonding interactions [11] [15].

The trivalent phosphorus center in methyl tetraisopropylphosphorodiamidite can undergo oxidation reactions to form pentavalent phosphorus species [14] [20]. This oxidation process typically involves the addition of oxygen, sulfur, or other electronegative elements to the phosphorus center, resulting in a change from trigonal pyramidal to tetrahedral geometry [20] [21].

Solubility Profiles in Organic Solvents

The solubility characteristics of methyl tetraisopropylphosphorodiamidite in various organic solvents are crucial for its practical applications in synthetic chemistry [22] [23] [24]. The compound demonstrates excellent solubility in a wide range of organic solvents, which is attributed to its predominantly hydrocarbon framework and the presence of multiple isopropyl groups [23] [24].

Acetonitrile represents one of the most important solvents for phosphorodiamidite applications, particularly in oligonucleotide synthesis where it serves as the standard solvent medium [22]. The high solubility in acetonitrile is attributed to the dipolar aprotic nature of the solvent, which effectively solvates the polar phosphorus-nitrogen and phosphorus-oxygen bonds while accommodating the nonpolar isopropyl substituents [22] [23].

Dichloromethane provides another excellent solvent option, particularly for more lipophilic applications [22] [23] [24]. The solubility in dichloromethane is enhanced by the favorable interaction between the halogenated solvent and the electron-rich phosphorus center [23] [24]. This solvent is often preferred when working with phosphoramidites that contain fatty acid or other highly lipophilic modifications [22].

Dimethylformamide and dimethyl sulfoxide also serve as suitable solvents for the compound [23] [24]. These polar aprotic solvents provide strong solvation through dipole-dipole interactions and can effectively dissolve the compound even at elevated concentrations [23] [24]. The high boiling points of these solvents make them particularly useful for reactions requiring elevated temperatures [24].

The compound also demonstrates solubility in less polar solvents such as acetone and toluene [24]. This broad solubility range reflects the amphiphilic nature of the molecule, with polar phosphorus-heteroatom bonds and nonpolar alkyl substituents providing compatibility with solvents of varying polarity [24] [25].

Water reactivity presents a significant consideration for handling and storage of the compound [26]. Methyl tetraisopropylphosphorodiamidite reacts violently with water, which is characteristic of many phosphorodiamidite compounds due to the susceptibility of the phosphorus-nitrogen bonds to hydrolysis [26]. This moisture sensitivity requires careful handling under anhydrous conditions and appropriate storage protocols [26].

Thermal Stability and Degradation Pathways

The thermal stability of methyl tetraisopropylphosphorodiamidite is an important consideration for its practical applications and safety protocols [27] [20] [21]. While specific thermal decomposition data for this compound are limited in the literature, the thermal behavior can be predicted based on structural analysis and comparison with related phosphorus compounds [27] [20] [21].

Thermal degradation studies of organophosphorus compounds reveal that the stability is strongly dependent on the level of oxygenation at the phosphorus center [20] [21]. Compounds with lower oxygenation levels, such as phosphorodiamidites, generally exhibit different thermal behavior compared to highly oxygenated phosphates [20] [21]. The initial thermal degradation process typically involves elimination reactions that lead to the formation of phosphorus acids and organic fragments [20] [21].

For phosphorodiamidite compounds, the degradation mechanism is expected to proceed through elimination of the methoxy group or cleavage of phosphorus-nitrogen bonds [27] [20]. The presence of multiple isopropyl groups provides additional degradation pathways through β-elimination reactions, which can occur at relatively moderate temperatures [20] [21]. These elimination processes generate volatile alkene products and leave behind phosphorus-containing residues [20] [21].

The thermal stability is influenced by the steric bulk of the isopropyl substituents, which can either stabilize the molecule by preventing intermolecular interactions or destabilize it by creating strain in the molecular framework [27] [20]. The bulky substituents may also provide kinetic stabilization by hindering the approach of reactive species that could initiate decomposition reactions [20].

Comparative studies with related phosphorus compounds suggest that phosphorodiamidites may exhibit intermediate thermal stability between alkyl phosphates and phosphonates [20] [21]. Alkyl phosphates typically show degradation onset temperatures around 156°C, while phosphonates and phosphinates demonstrate higher stability with onset temperatures of 323-338°C [20] [21]. The expected thermal behavior of methyl tetraisopropylphosphorodiamidite would likely fall within this range, depending on the specific degradation pathway [20] [21].

The degradation products from thermal decomposition may include phosphoric acid derivatives, isopropyl alcohol, propene, and various nitrogen-containing fragments [20] [21]. The formation of these products depends on the temperature, atmosphere, and heating rate employed during the thermal treatment [20] [21]. Understanding these degradation pathways is crucial for developing appropriate safety protocols and handling procedures for industrial applications [27].

Recent thermal stability studies of phosphoramidites used in oligonucleotide synthesis have revealed significant variations in thermal behavior among different compounds [27]. Some phosphoramidites demonstrate excellent stability at elevated temperatures, while others exhibit rapid degradation with significant energy release [27]. These findings emphasize the importance of individual thermal characterization for each phosphorodiamidite compound [27].

The thermal analysis techniques employed for characterizing these compounds typically include differential scanning calorimetry and thermogravimetric analysis [27] [20]. These methods provide information about the onset temperature of decomposition, the total energy released during degradation, and the nature of the degradation products [27] [20]. Such data are essential for assessing the safety implications of handling and processing these compounds at elevated temperatures [27].

Tables

Table 1: Physicochemical Properties of Methyl Tetraisopropylphosphorodiamidite

| Property | Value | Reference |

|---|---|---|

| Chemical Name | Methyl N,N,N′,N′-tetraisopropylphosphorodiamidite | [1] [3] [4] |

| CAS Number | 92611-10-4 | [1] [3] [4] |

| Molecular Formula | C₁₃H₃₁N₂OP | [1] [3] [4] |

| Molecular Weight (g/mol) | 262.37 | [1] [3] [4] |

| Physical State | Liquid | [1] [3] |

| Density (g/mL at 25°C) | 0.915 | [1] [3] [28] |

| Boiling Point (°C) | 74-75 (at 0.45 mmHg) | [1] [3] [28] |

| Refractive Index (n₂₀/D) | 1.461 | [1] [3] [28] |

| Flash Point (°C) | 87 (closed cup) | [1] [3] [28] |

| Predicted pKa | 7.49±0.70 | [29] [25] |

Table 2: Thermal Stability Comparison of Phosphorus Compounds

| Compound Type | Degradation Onset Temperature (°C) | Degradation Mechanism | Reference |

|---|---|---|---|

| Alkyl Phosphates | 156 | Rapid elimination of phosphorus acid | [20] [21] |

| Aryl Phosphates | 289 | Elimination at higher temperature | [20] [21] |

| Phosphonates | 323 | Slow elimination, high temperature | [20] [21] |

| Phosphinates | 338 | Slow elimination, high temperature | [20] [21] |

| Phosphoramidites (general) | Variable | Variable thermal profiles | [27] |

Table 3: Solubility Profile of Methyl Tetraisopropylphosphorodiamidite

| Solvent | Solubility | Application/Notes | Reference |

|---|---|---|---|

| Acetonitrile | Soluble | Common solvent for DNA synthesis | [22] [23] |

| Dichloromethane | Soluble | Used for lipophilic phosphoramidites | [22] [23] [24] |

| Dimethylformamide | Soluble | General organic solvent | [23] [24] |

| Dimethyl sulfoxide | Soluble | General organic solvent | [23] [24] |

| Acetone | Soluble | General organic solvent | [24] |

| Toluene | Soluble | General organic solvent | [24] |

| Water | Reacts violently | Moisture sensitive compound | [26] |

Traditional Phosphoramidite Synthesis Protocols

Diisopropylamine-Mediated Phosphitylation

The classical approach to methyl tetraisopropylphosphorodiamidite synthesis employs a sequential reaction pathway initiated with phosphorus trichloride as the primary phosphorus source [4] [5]. The synthesis proceeds through the initial formation of methylphosphonic dichloride by controlled reaction of phosphorus trichloride with methanol under anhydrous conditions at temperatures maintained between zero and twenty-five degrees Celsius [6] [7].

The critical second stage involves the introduction of diisopropylamine groups through nucleophilic substitution. This transformation requires precise stoichiometric control, typically employing four equivalents of diisopropylamine to ensure complete conversion of the chloride functionalities while providing sufficient base to neutralize the hydrogen chloride byproduct [8] [4]. The reaction mechanism proceeds through initial formation of an intermediate chlorophosphoramidite, which subsequently undergoes further substitution to yield the desired tetraisopropyl derivative.

Traditional Synthesis Reaction Sequence:

- PCl₃ + MeOH → MePOCl₂ + HCl

- MePOCl₂ + 4 [(CH₃)₂CH]₂NH → MeOP[N(CHMe₂)₂]₂ + 2 [(CH₃)₂CH]₂NH·HCl

The method demonstrates reliability across multiple scales, with reported yields consistently ranging from seventy-five to eighty-five percent when executed under rigorous anhydrous conditions [4] [6]. Critical success factors include maintenance of inert atmosphere throughout the reaction sequence, careful temperature control to prevent decomposition, and immediate processing to minimize hydrolysis potential.

However, significant limitations constrain the practical application of this traditional methodology. Moisture sensitivity necessitates specialized handling procedures and equipment, while extended reaction times increase the risk of side product formation [9] [6]. The method also generates substantial amounts of diisopropylamine hydrochloride salt, requiring additional purification steps that may compromise overall yield.

Protecting Group Strategies for Amino Functions

The implementation of effective protecting group strategies proves essential for successful phosphoramidite synthesis, particularly when dealing with nucleoside substrates bearing reactive amino functionalities [10] [11] [7]. The selection of appropriate protecting groups must balance several competing requirements: stability under phosphitylation conditions, compatibility with subsequent synthetic transformations, and facile removal under mild conditions that preserve the sensitive phosphite triester linkage.

Exocyclic Amino Group Protection:

For adenine derivatives, benzoyl and phenoxyacetyl protecting groups represent the most widely adopted strategies [7] [12]. Benzoyl protection offers exceptional stability under both acidic and basic conditions while demonstrating compatibility with phosphoramidite chemistry protocols [13] [10]. The installation typically employs benzoyl chloride in the presence of a non-nucleophilic base such as diisopropylethylamine, achieving protection yields exceeding ninety percent.

Cytosine protection presents unique challenges due to the relatively nucleophilic nature of the exocyclic amino group [7] [12]. Benzoyl protection remains effective, though acetyl protection has gained popularity for applications requiring milder deprotection conditions [10]. The rapid hydrolysis of acetyl groups under basic conditions minimizes the transamidation reactions that can occur with benzoyl-protected cytosine derivatives.

Advanced Protecting Group Methodologies:

Recent developments have introduced orthogonal protecting group strategies that enable selective deprotection sequences [14]. The dimethylacetamidine group demonstrates particular utility for adenine protection in applications requiring staged deprotection protocols [14]. This protecting group remains intact under ultra-mild deprotection conditions (potassium carbonate in methanol) while other standard protecting groups are removed, enabling sophisticated synthetic strategies for complex oligonucleotide assembly.

The Fmoc (9-fluorenylmethoxycarbonyl) group has emerged as a valuable alternative for amino protection in base-labile oligonucleotide synthesis [10]. Fmoc-protected phosphoramidites enable synthesis under significantly milder conditions than traditional benzoyl-protected variants, with deprotection achievable using forty percent aqueous methylamine at room temperature for two hours rather than the conventional concentrated ammonia treatment at fifty-five degrees Celsius for seventeen hours.

2'-Hydroxyl Protection Strategies:

For ribonucleoside phosphoramidites, 2'-hydroxyl protection represents a critical consideration affecting both synthetic efficiency and product stability [11] [15] [16]. The tert-butyldimethylsilyl group remains the most widely employed protecting group, offering excellent stability under phosphitylation conditions while enabling selective removal using triethylamine trihydrofluoride [16].

Alternative protecting groups such as triisopropylsilyloxymethyl and bis(2-acetoxyethyl)oxymethyl have been developed to address specific limitations of TBDMS protection [16]. These groups offer improved coupling kinetics and reduced susceptibility to migration reactions that can compromise synthetic fidelity.

Flow Chemistry Approaches for On-Demand Production

The development of flow chemistry methodologies for phosphoramidite synthesis represents a paradigm shift in oligonucleotide chemistry, addressing fundamental limitations associated with phosphoramidite storage and stability [17] [18] [9]. The on-demand synthesis approach eliminates the need for long-term storage of moisture-sensitive phosphoramidites while enabling rapid access to these critical building blocks.

Continuous Flow Synthesis Platform:

The flow chemistry approach employs functionalized aminomethylpolystyrene resin loaded with 2-cyanoethyl diisopropylchlorophosphoramidite as the phosphitylating agent [17] [18]. The system incorporates nitrotriazole as an activator and utilizes 9-azajulolidine as an additive to facilitate efficient transfer of the resin-bound reagent to alcohol substrates. This configuration enables rapid phosphitylation reactions with residence times measured in minutes rather than hours.

The synthetic cycle consists of three primary stages: initial loading of the resin with phosphitylating reagent using dichloromethane as solvent, followed by washing to remove excess reagents, and finally transfer of the activated phosphorus species to the nucleoside alcohol [9]. The collected eluate can be concentrated and redissolved in anhydrous acetonitrile to achieve the standard 0.1 molar concentration required for automated oligonucleotide synthesis.

Performance Characteristics:

Flow chemistry synthesis demonstrates remarkable efficiency, achieving near-quantitative yields within residence times of six minutes or less [17] [9]. The method proves particularly valuable for synthesis of unstable phosphoramidites, such as disulfide and azide-containing derivatives, which can be prepared and utilized before significant decomposition occurs. The nitrotriazole-functionalized resin demonstrates excellent recyclability, with reported use for over eighty synthesis cycles without observable degradation [9].

Scale-Up Considerations:

While flow chemistry offers significant advantages for small-scale synthesis and unstable derivatives, scale-up considerations limit its application for routine large-scale production [9] [19]. The method proves most beneficial for synthesis of precious or specialized phosphoramidites where the elimination of purification steps and reduced solvent consumption offset the equipment requirements and limited throughput.

Recent advances in numbering-up strategies and parallel reactor systems suggest potential pathways for increasing production capacity while maintaining the inherent advantages of flow chemistry [20] [21]. The integration of inline concentration technologies could enable direct incorporation into automated oligonucleotide synthesis platforms, representing the ultimate realization of on-demand synthesis concepts.

Purification Techniques: Chromatographic and Crystallization Methods

The purification of methyl tetraisopropylphosphorodiamidite requires specialized approaches that account for the moisture sensitivity and basic character of the compound while ensuring removal of synthetic impurities and byproducts [22] [23] [9]. Traditional purification methods must be modified to prevent hydrolysis and maintain product integrity throughout the isolation process.

Silica Gel Chromatography with Triethylamine Deactivation:

Column chromatography using triethylamine-deactivated silica gel represents the most widely employed purification technique for phosphoramidites [22] [9] [24]. The deactivation process involves pre-treatment of the silica gel with triethylamine solutions to neutralize acidic sites that would otherwise catalyze phosphoramidite hydrolysis [25] [26]. Standard eluent systems employ dichloromethane containing two to five percent triethylamine, providing sufficient basicity to maintain product stability while enabling effective separation of impurities.

The chromatographic purification process requires careful attention to several critical parameters. Columns must be packed and equilibrated under anhydrous conditions, with all solvents rigorously dried prior to use [9] [24]. The sample loading and elution procedures should minimize exposure time to prevent oxidation of the trivalent phosphorus center. Fraction collection requires immediate protection from moisture and atmospheric oxygen to preserve product integrity.

Advanced Chromatographic Methods:

High-performance liquid chromatography has emerged as a valuable analytical and preparative tool for phosphoramidite purification [23] [27]. Reverse-phase systems employing acetonitrile-ammonium bicarbonate gradients provide excellent resolution of diastereomeric mixtures while maintaining compatibility with phosphoramidite stability requirements. The method enables real-time monitoring of oxidation products and impurities, facilitating development of optimal purification protocols.

The Waters Corporation has developed specialized methods for phosphoramidite quality control that employ carefully optimized mobile phase compositions and temperature control to minimize degradation during analysis [23]. These methods enable accurate assessment of product purity while providing insights into impurity profiles that guide synthetic optimization efforts.

Crystallization Methodologies:

Crystallization represents an attractive alternative to chromatographic purification for methyl tetraisopropylphosphorodiamidite, offering potential advantages in terms of product purity and scalability [28] [29] [30]. The crystallization process typically employs controlled precipitation from toluene solutions using hexane as the antisolvent. Critical parameters include temperature control, stirring rate, and the rate of antisolvent addition, all of which influence crystal quality and yield.

Recent patent literature describes specialized crystallization processes that achieve purities exceeding ninety-seven percent while enabling efficient removal of synthetic impurities [28]. These methods employ controlled nucleation and growth conditions to produce crystalline material with excellent handling characteristics and improved storage stability compared to amorphous preparations.

The crystallization approach offers particular advantages for large-scale production, where the elimination of chromatographic steps reduces solvent consumption and processing time [30]. However, the method requires careful optimization of conditions for each specific phosphoramidite derivative, as crystallization behavior varies significantly with structural modifications.

Precipitation and Recrystallization Techniques:

Simple precipitation methods provide an accessible approach for phosphoramidite purification that can be readily scaled for production applications [9] [31]. The technique involves dissolution of the crude product in a polar solvent such as toluene, followed by precipitation through addition of a non-polar antisolvent like hexane. The precipitated product can be collected by filtration and further purified through recrystallization if necessary.

The precipitation process offers several advantages, including minimal equipment requirements, reduced solvent consumption compared to chromatography, and compatibility with large-scale operations [32]. However, the method typically achieves lower purities than chromatographic techniques and may require multiple precipitation cycles to achieve acceptable product quality.

Triethylamine Removal Strategies:

A critical challenge in phosphoramidite purification involves the complete removal of triethylamine used during chromatographic purification [24] [33]. Residual triethylamine can interfere with subsequent oligonucleotide synthesis by neutralizing the tetrazole activator required for coupling reactions [9]. Effective removal strategies include repeated co-evaporation with toluene, high vacuum drying, and treatment with molecular sieves [24] [33].

Recent investigations have revealed that triethylamine loss can occur during purification and storage, leading to products with sub-stoichiometric amine content [33]. This phenomenon proves particularly problematic for phosphoramidates and other basic phosphorus compounds, necessitating careful control of purification conditions and storage protocols to maintain product integrity.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant